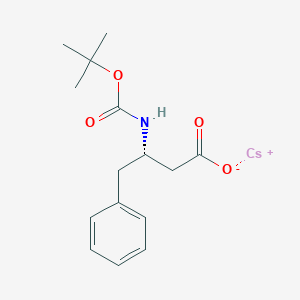
Cesium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is a chemical compound that features a cesium ion complexed with a tert-butoxycarbonyl (Boc) protected amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cesium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate. The protected amino acid is then reacted with cesium carbonate to form the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Cesium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amino acid.
Oxidation and Reduction: The phenyl group can participate in oxidation and reduction reactions, depending on the reagents used.
Coupling Reactions: The compound can be used in coupling reactions to form new C-C, C-N, C-O, and C-S bonds.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Potassium tert-butoxide (KOtBu): Used for various coupling reactions.
Major Products Formed
Free Amino Acid: Formed after deprotection of the Boc group.
Coupled Products: Formed through coupling reactions involving the phenyl group and other reactants.
Scientific Research Applications
Cesium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cesium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate involves its ability to participate in various chemical reactions due to the presence of the Boc-protected amino group and the phenyl group The cesium ion may also play a role in stabilizing the compound and facilitating certain reactions
Comparison with Similar Compounds
Similar Compounds
Cesium(S)-3-amino-4-phenylbutanoate: Similar structure but without the Boc protection.
Potassium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate: Similar structure but with potassium instead of cesium.
Uniqueness
Cesium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is unique due to the presence of the cesium ion, which can influence the compound’s reactivity and stability. The Boc protection also provides a versatile functional group for further chemical modifications .
Properties
Molecular Formula |
C15H20CsNO4 |
|---|---|
Molecular Weight |
411.23 g/mol |
IUPAC Name |
cesium;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate |
InChI |
InChI=1S/C15H21NO4.Cs/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11;/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);/q;+1/p-1/t12-;/m0./s1 |
InChI Key |
CDALTTNBOFULQY-YDALLXLXSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CC(=O)[O-].[Cs+] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)[O-].[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















